molecular formula C10H16N4O3 B12787902 Thymidine, 3',5'-diamino-3',5'-dideoxy- CAS No. 64638-15-9

Thymidine, 3',5'-diamino-3',5'-dideoxy-

Cat. No.: B12787902
CAS No.: 64638-15-9
M. Wt: 240.26 g/mol
InChI Key: MNQDARLYRXOMEL-XLPZGREQSA-N
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Description

Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is a synthetic nucleoside analogue with the molecular formula C10H16N4O3 and a molecular weight of 240.259 g/mol . This compound is structurally related to thymidine, a naturally occurring nucleoside, but with amino groups replacing the hydroxyl groups at the 3’ and 5’ positions. This modification imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- typically involves the selective protection and deprotection of functional groups, followed by nucleophilic substitution reactions. One common approach is to start with thymidine and introduce amino groups at the 3’ and 5’ positions through a series of chemical reactions involving protecting groups and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for Thymidine, 3’,5’-diamino-3’,5’-dideoxy- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’,5’-diamino-3’,5’-dideoxy- can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different oxidation states of the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thymidine, 3’,5’-diamino-3’,5’-dideoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thymidine, 3’,5’-diamino-3’,5’-dideoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. By inhibiting the reverse transcriptase enzyme, it prevents the elongation of the viral DNA chain, thereby disrupting viral replication. This mechanism is particularly effective against HIV, making it a valuable compound in antiviral research.

Comparison with Similar Compounds

Similar Compounds

    Thymidine: The naturally occurring nucleoside with hydroxyl groups at the 3’ and 5’ positions.

    3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral agent.

    2’,3’-Dideoxycytidine (ddC): A nucleoside analogue with similar antiviral properties.

Uniqueness

Thymidine, 3’,5’-diamino-3’,5’-dideoxy- is unique due to the presence of amino groups at the 3’ and 5’ positions, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit viral replication by acting as a chain terminator, making it a valuable tool in antiviral research.

Properties

CAS No.

64638-15-9

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1

InChI Key

MNQDARLYRXOMEL-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N

Origin of Product

United States

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